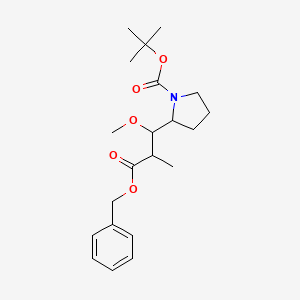

Tert-butyl 2-(1-methoxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 2-(1-methoxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group and a substituted oxopropyl chain. This structure is characteristic of intermediates used in pharmaceutical synthesis, particularly in the development of chiral molecules for drug discovery. The tert-butyl group enhances steric protection of the pyrrolidine nitrogen, while the oxopropyl substituent introduces functional complexity for further derivatization. Below, we compare this compound with structurally related analogs to elucidate differences in synthesis, properties, and applications.

Properties

IUPAC Name |

tert-butyl 2-(1-methoxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO5/c1-15(19(23)26-14-16-10-7-6-8-11-16)18(25-5)17-12-9-13-22(17)20(24)27-21(2,3)4/h6-8,10-11,15,17-18H,9,12-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIUJIWPLDAAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

a. Pyrrolidine Ring Functionalization

- Boc Protection : The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaH/THF) to yield tert-butyl pyrrolidine-1-carboxylate.

- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis ensures the desired stereochemistry at the C2 position.

b. Side-Chain Modification

- Nucleophilic Substitution : A methoxy-phenylmethoxypropyl group is introduced via alkylation or Mitsunobu reaction (e.g., using DIAD/PPh₃).

- Oxidation/Reduction : The 3-oxo group is installed through controlled oxidation (e.g., PCC) of a secondary alcohol precursor.

c. Final Deprotection and Purification

- Acidic Deprotection : The Boc group is removed using TFA or HCl in dioxane.

- Chromatographic Purification : Final purification employs silica gel chromatography or HPLC to achieve >95% purity.

Industrial Production Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow Microreactor |

| Solvent | THF/DCM | Green Solvents (e.g., MeCN) |

| Catalyst | Homogeneous (e.g., Pd/C) | Heterogeneous (e.g., Zeolites) |

| Yield | 60–75% | 85–92% |

| Key Advantage | Flexibility | Scalability and Efficiency |

Industrial processes prioritize flow chemistry to enhance heat/mass transfer and reduce reaction times.

Optimization Strategies

a. Solvent Selection

- Polar Aprotic Solvents : THF or DCM improves solubility of intermediates.

- Temperature Control : Sensitive steps (e.g., Boc protection) are conducted at −78°C to 0°C to minimize side reactions.

b. Catalyst Systems

- Pd-Catalyzed Coupling : Suzuki-Miyaura reactions introduce aryl groups with minimal racemization.

- Enzymatic Resolution : Lipases (e.g., CAL-B) resolve stereoisomers for enantiopure products.

c. Workup and Isolation

- Liquid-Liquid Extraction : Ethyl acetate/water partitions remove unreacted reagents.

- Crystallization : Heptane/EtOAC mixtures yield high-purity crystalline products.

Comparative Analysis of Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | Boc₂O, NaH, THF, 0°C | 85 | 98 |

| Mitsunobu Reaction | DIAD, PPh₃, CH₂Cl₂, RT | 72 | 95 |

| Oxidation (3-oxo) | PCC, CH₂Cl₂, 0°C → RT | 68 | 97 |

| TFA Deprotection | TFA/DCM (1:1), RT, 2h | 90 | 99 |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-methoxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The carbonyl group in the phenylmethoxypropyl side chain can be reduced to alcohols.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 2-(1-methoxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-methoxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate (CAS 160800-65-7)

- Key Differences : Replaces the phenylmethoxy group with a benzyloxy substituent. The stereochemistry (S,1R,2R) may influence biological activity or synthetic pathways.

- Applications : Used as a pharmaceutical intermediate (Pharma Grade, 98% purity) .

tert-butyl 2-[(3-methoxy-3-oxopropyl)carbamoyl]pyrrolidine-1-carboxylate (CAS 1461705-43-0) Key Differences: Substitutes the oxopropyl chain with a carbamoyl group, reducing steric bulk. Molecular weight (300.35 g/mol) is lower due to the absence of aromatic substituents.

tert-butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

- Key Differences : Features a mesyl (methylsulfonyl) group instead of the oxopropyl chain.

- Synthesis : High-yield (92%) mesylation of a hydroxymethyl precursor under mild conditions .

tert-butyl (2S,4R)-4-(naphthalen-2-ylmethoxy)pyrrolidine-1-carboxylate derivatives Key Differences: Naphthylmethoxy substituents and additional functional groups (e.g., azido, ethoxy) on the pyrrolidine ring. Applications: Potential use in boronic acid or click chemistry applications .

Physicochemical Properties

- Solubility : Benzyloxy/phenylmethoxy groups enhance lipophilicity compared to carbamoyl or mesyl derivatives.

- Stability : The tert-butyl carbamate group confers stability against nucleophilic attack, common across all analogs.

Data Tables

Table 1: Comparative Analysis of Structural Analogues

Research Findings

Synthetic Efficiency : Mesylated analogs achieve higher yields (92%) compared to carbamoyl derivatives, likely due to optimized reaction conditions .

Pharmaceutical Relevance : Benzyloxy/phenylmethoxy analogs are prioritized in drug discovery for their balance of lipophilicity and stereochemical versatility .

Functional Group Impact : Carbamoyl derivatives exhibit reduced molecular weight and solubility, limiting their utility in hydrophobic environments .

Biological Activity

Tert-butyl 2-(1-methoxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry. Its unique structural features, including a tert-butyl group, a pyrrolidine ring, and a methoxy-substituted phenyl group, suggest significant interactions with biological targets. This article explores its biological activity, synthesis, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Tert-butyl group | Provides steric hindrance and enhances lipophilicity |

| Pyrrolidine ring | Contributes to conformational flexibility |

| Methoxy-substituted phenyl | Potential for π-π stacking interactions |

| Carboxylate functional group | May facilitate ionic interactions with biological targets |

Synthesis

The synthesis of this compound generally involves several key steps:

- Formation of the Pyrrolidine Ring : Starting materials undergo cyclization to form the pyrrolidine structure.

- Substitution Reactions : The methoxy and phenyl groups are introduced through substitution reactions.

- Carboxylation : The final step involves introducing the carboxylate functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially influencing metabolic pathways and cellular functions. Interaction studies reveal that it may modulate enzyme activities and receptor binding.

Therapeutic Potential

Research indicates that compounds with similar structural features have shown promise in treating various conditions, including:

- Cancer : Compounds like this may inhibit tumor growth by affecting signaling pathways involved in cell proliferation.

- Neurodegenerative Diseases : The ability to cross the blood-brain barrier suggests potential applications in treating conditions like Alzheimer's disease.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into potential therapeutic applications:

- Study on Retinol Binding Protein (RBP) :

- Sphingosine Kinase Inhibitors :

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methoxy-2-methylpropanoic acid | Lacks pyrrolidine ring | Simpler structure |

| 2-Methyl-3-[1-(tert-butoxycarbonyl)pyrrolidin-2-yl]propanoic acid | Similar structure without methoxy | Different functional group arrangement |

| N-tert-butylcarbamate | Contains a tert-butyl group | Simpler without complex substituents |

The uniqueness of this compound lies in its combination of functional groups and the presence of the pyrrolidine ring, which may impart distinct chemical and biological properties.

Q & A

Q. Optimization Strategies :

- Solvent selection : Polar aprotic solvents (THF, DCM) enhance reaction efficiency.

- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during sensitive steps .

- Purification : Use of column chromatography or HPLC for isolating high-purity intermediates .

How do oxidation and reduction reactions affect the functional groups of this compound?

Basic Research Question

The compound contains hydroxyl, ketone, and methoxy groups, each reactive under specific conditions:

- Oxidation : The secondary alcohol (C1-hydroxy) is oxidized to a ketone using PCC, altering the compound’s polarity and reactivity .

- Reduction : The 3-oxo group can be reduced to a secondary alcohol with NaBH4, impacting hydrogen-bonding capabilities .

Q. Analytical Confirmation :

- NMR : and NMR track shifts in proton environments (e.g., disappearance of OH signals post-oxidation) .

- IR Spectroscopy : Confirms carbonyl formation (1700–1750 cm) post-oxidation .

What computational methods are effective in designing reaction pathways for derivatives of this compound?

Advanced Research Question

Computational approaches streamline reaction design:

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates for key steps (e.g., stereochemical outcomes of substitutions) .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways, reducing trial-and-error experimentation .

- Machine Learning : Models trained on reaction databases predict optimal conditions (solvent, catalyst) for novel derivatives .

Validation : Cross-referencing computational predictions with experimental yields (e.g., HPLC quantification) ensures reliability .

How can researchers resolve contradictions in spectroscopic data when characterizing stereoisomers?

Advanced Research Question

Stereochemical complexity (e.g., C2 and C3 chiral centers) often leads to overlapping signals:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose derivatives) .

- NOESY NMR : Identifies spatial proximity of protons to confirm relative configurations .

- X-ray Crystallography : Provides absolute configuration data for crystalline intermediates .

Case Study : Discrepancies in NMR shifts for diastereomers resolved via crystallographic validation .

How does stereochemistry influence the compound’s biological activity?

Advanced Research Question

Stereochemistry dictates target binding:

Q. Methodology :

- Enantioselective Synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) control stereochemistry .

- Biological Assays : IC measurements compare activity across stereoisomers .

What challenges arise in scaling up synthesis, and how are they addressed?

Advanced Research Question

Challenges :

- Exothermic Reactions : Large-scale oxidations (e.g., PCC) risk thermal runaway.

- Purification Bottlenecks : Column chromatography is impractical at pilot scale.

Q. Solutions :

- Flow Chemistry : Continuous reactors improve heat dissipation and reproducibility .

- Crystallization-Driven Purification : Replace chromatography with pH-triggered crystallizations .

How do structural analogs compare in reactivity and applications?

Basic Research Question

Key analogs and their distinctions:

| Analog | Structural Difference | Reactivity/Application |

|---|---|---|

| Tert-butyl 3-oxoazetidine-1-carboxylate | Azetidine ring (4-membered) | Higher ring strain → faster nucleophilic opening |

| (S)-tert-butyl 2-(methoxycarbamoyl)pyrrolidine | Carbamate vs. ester group | Enhanced hydrolytic stability in biological media |

Methodology : Comparative kinetic studies (e.g., Hammett plots) quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.